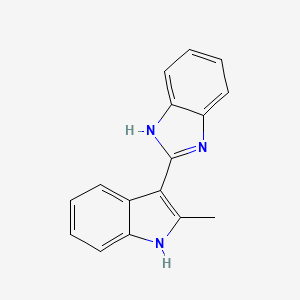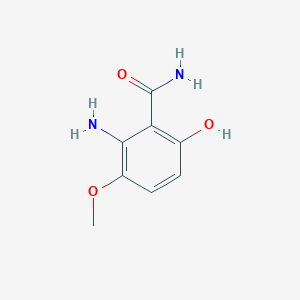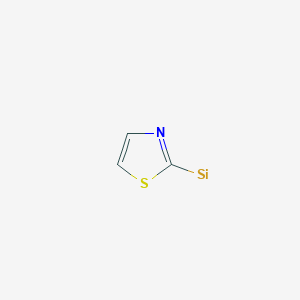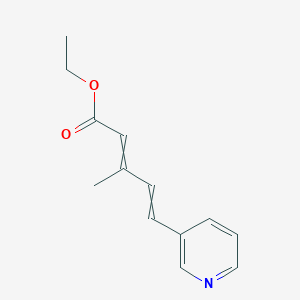
2,6-Bis(2-methoxy-5-methylphenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2-methoxy-5-methylphenyl)phenol is an organic compound characterized by its unique structure, which includes two methoxy and two methyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxy-5-methylphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxy-5-methylphenol.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxy-5-methylphenol with a suitable halogenating agent, such as bromine, under controlled conditions to introduce halogen atoms at specific positions.
Coupling Reaction: The halogenated intermediate undergoes a coupling reaction with another molecule of 2-methoxy-5-methylphenol in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Bis(2-methoxy-5-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
科学研究应用
2,6-Bis(2-methoxy-5-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable physical and chemical properties.
作用机制
The mechanism by which 2,6-Bis(2-methoxy-5-methylphenyl)phenol exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: It may modulate cell signaling pathways, influencing cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylphenol: A simpler phenolic compound with similar functional groups but lacking the additional phenol ring.
2,6-Dimethoxyphenol: Another phenolic compound with two methoxy groups but different substitution patterns.
Uniqueness
2,6-Bis(2-methoxy-5-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for multiple points of interaction in chemical reactions, making it a versatile compound in various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
属性
CAS 编号 |
141340-73-0 |
|---|---|
分子式 |
C22H22O3 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2,6-bis(2-methoxy-5-methylphenyl)phenol |
InChI |
InChI=1S/C22H22O3/c1-14-8-10-20(24-3)18(12-14)16-6-5-7-17(22(16)23)19-13-15(2)9-11-21(19)25-4/h5-13,23H,1-4H3 |
InChI 键 |
SBJPTMYFTWRTII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C3=C(C=CC(=C3)C)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
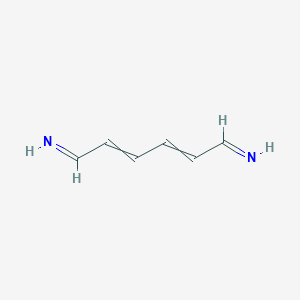
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
